Sodium Neodecanoate (CAS: 31548-27-3): A Comprehensive Technical Guide
Sodium Neodecanoate (CAS: 31548-27-3): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium neodecanoate, the sodium salt of neodecanoic acid, is a versatile chemical compound with a wide array of applications, primarily in industrial settings. This technical guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its primary applications. While its direct role in drug development is not established, its function as a precursor in the synthesis of metal carboxylate catalysts and its properties as a surfactant and emulsifier are of significant interest to the broader scientific community. This document aims to serve as a comprehensive resource for professionals requiring detailed technical information on sodium neodecanoate.
Chemical and Physical Properties
Sodium neodecanoate is a white solid that is soluble in water.[1][2] It is the sodium salt of neodecanoic acid, a branched-chain carboxylic acid.[3] This branched structure imparts unique properties compared to its linear isomers, including enhanced stability.[4]
Table 1: Physical and Chemical Properties of Sodium Neodecanoate
| Property | Value | Reference(s) |
| CAS Number | 31548-27-3 | [1] |
| Molecular Formula | C₁₀H₁₉NaO₂ | [1] |
| Molecular Weight | 194.25 g/mol | [2] |
| Appearance | White solid/powder | [5] |
| Boiling Point | 265.6 °C at 760 mmHg | [1][6] |
| Flash Point | 121.3 °C | [1][6] |
| Vapor Pressure | 0.00263 mmHg at 25 °C | [1][6] |
| Solubility | Soluble in water | [2] |
| EINECS Number | 250-692-5 | [1] |
Experimental Protocols
Synthesis of Sodium Neodecanoate
The most common method for the synthesis of sodium neodecanoate is through the neutralization of neodecanoic acid with sodium hydroxide (B78521).[2]
Protocol:
-
Preparation of Sodium Hydroxide Solution: Dissolve 46.5 g of sodium hydroxide in 1 L of deionized water.
-
Preparation of Neodecanoic Acid Solution: In a separate vessel, dissolve 200 g of 95% neodecanoic acid in 1 L of methanol.
-
Reaction: Add the neodecanoic acid solution to the sodium hydroxide solution while stirring.
-
Heating: Stir the resulting mixture at 50°C for 1 hour to ensure the completion of the reaction.
-
Isolation: The resulting solution of sodium neodecanoate can be used directly in subsequent reactions or the product can be isolated by removal of the solvent under reduced pressure.
Source: Adapted from a protocol for the synthesis of copper neodecanoate, where sodium neodecanoate is a key intermediate.
Analytical Methods
The purity of sodium neodecanoate can be determined by aqueous acidometric titration.[1] This method quantifies the amount of the carboxylate salt.
Principle: A known concentration of a strong acid (e.g., HCl) is used to titrate a solution of sodium neodecanoate. The endpoint, where all the carboxylate has been protonated, can be detected using a pH meter or a suitable indicator.
General Procedure:
-
Accurately weigh a sample of sodium neodecanoate and dissolve it in deionized water.
-
Titrate the solution with a standardized solution of hydrochloric acid.
-
Record the volume of titrant required to reach the equivalence point.
-
Calculate the purity of the sodium neodecanoate based on the stoichiometry of the reaction.
FTIR spectroscopy is a valuable tool for the structural characterization of sodium neodecanoate. The key spectral features are the symmetric and asymmetric stretching vibrations of the carboxylate group (COO⁻).
Expected Absorptions:
-
Asymmetric COO⁻ Stretch: Typically observed in the region of 1550-1650 cm⁻¹. For sodium myristate, a similar long-chain sodium carboxylate, this peak appears at 1558 cm⁻¹.[7][8]
-
Symmetric COO⁻ Stretch: Usually found in the 1400-1450 cm⁻¹ region. For sodium acetate, this is observed at 1408 cm⁻¹.[8]
The shift from the C=O stretch of the parent carboxylic acid (typically around 1700 cm⁻¹) to these lower frequencies is a clear indication of salt formation.[7][8]
Applications
Sodium neodecanoate serves as a key intermediate and active ingredient in various industrial processes.
Table 2: Applications of Sodium Neodecanoate
| Application | Description | Reference(s) |
| Chemical Intermediate | A primary use is as a precursor in the synthesis of other metal neodecanoates (e.g., cobalt, manganese, zinc), which are used as catalysts.[5] | |
| Catalyst in Synthetic Rubber Production | It is a key component in catalysts for the production of high-performance synthetic rubbers, such as butadiene rubber, improving catalytic efficiency.[5] | |
| Surfactant and Emulsifier | Due to its amphiphilic nature, it possesses excellent emulsifying, dispersing, and wetting properties.[2] | |
| Corrosion Inhibitor & Lubricant Additive | Used in the formulation of lubricants and as a corrosion inhibitor. | [9] |
| Preservative | Its carboxylate structure allows it to be used as a preservative or fungicide in certain applications.[5] | |
| Additives for Paints and Coatings | Employed as a desiccant or additive in paints, coatings, and inks.[5] |
Mandatory Visualizations
Caption: Workflow for the synthesis of sodium neodecanoate.
Caption: Use of sodium neodecanoate as a precursor for catalysts in synthetic rubber production.
Safety and Handling
Sodium neodecanoate is classified as causing skin and serious eye irritation.[5] It is also considered harmful to aquatic life with long-lasting effects.[5] When handling this compound, appropriate personal protective equipment, including gloves and safety goggles, should be worn.[5] Work should be conducted in a well-ventilated area, and the formation of dust should be avoided.[5]
Conclusion
Sodium neodecanoate (CAS: 31548-27-3) is a commercially significant chemical with well-defined properties and applications, particularly as an intermediate in the production of metal carboxylate catalysts for the polymer industry. While it does not have direct applications in drug development, its synthesis and characterization employ standard laboratory techniques familiar to researchers in the chemical and pharmaceutical sciences. This guide provides a foundational understanding of this compound for scientists and researchers who may encounter it in their work.
References
- 1. Determination of salts of carboxylic acids by aqueous acidometric titration | Metrohm [metrohm.com]
- 2. FT-IR spectroscopic study on the variations of molecular structures of some carboxyl acids induced by free electron laser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN104459018A - Method for measuring sodium content and degree of substitution of sodium carboxymethylcellulose by titration - Google Patents [patents.google.com]
- 4. pgmsmetal.com [pgmsmetal.com]
- 5. Sodium Neodecanoate Cas 31548-27-3 - Grade: 1 at Best Price in Handan | Handan Huajun Chemicals Co., Ltd. [tradeindia.com]
- 6. Sodium neodecanoate | 31548-27-3 [chemnet.com]
- 7. Synthesis and Spectrophotometric Properties of Sodium Metal Carboxylates, Science Journal of Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 8. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 9. Page loading... [wap.guidechem.com]
